molecular formula C12H15N2O4P B15180082 Phosphoric acid, diethyl 2-quinoxalinyl ester CAS No. 13593-09-4

Phosphoric acid, diethyl 2-quinoxalinyl ester

Cat. No.: B15180082
CAS No.: 13593-09-4
M. Wt: 282.23 g/mol
InChI Key: GBTNLVQIMKRHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a quinoxaline ring bonded to a diethyl phosphate group. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, diethyl 2-quinoxalinyl ester typically involves the esterification of quinoxaline derivatives with phosphoric acid. One common method is the reaction of quinoxaline-2-carboxylic acid with diethyl phosphorochloridate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as trifluoromethanesulfonic acid (TfOH) can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid, diethyl 2-quinoxalinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 2-quinoxalinyl ester involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the phosphate ester group can participate in phosphorylation reactions, which are crucial in many biological processes . The compound’s ability to undergo hydrolysis and release active quinoxaline derivatives also contributes to its biological activity .

Comparison with Similar Compounds

Comparison: Phosphoric acid, diethyl 2-quinoxalinyl ester is unique due to its specific ester linkage and the presence of a quinoxaline ring. Compared to other similar compounds, it exhibits distinct reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

CAS No.

13593-09-4

Molecular Formula

C12H15N2O4P

Molecular Weight

282.23 g/mol

IUPAC Name

diethyl quinoxalin-2-yl phosphate

InChI

InChI=1S/C12H15N2O4P/c1-3-16-19(15,17-4-2)18-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3

InChI Key

GBTNLVQIMKRHOM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.